molecular formula C20H34N2O B3915638 1-[5-(4-tert-butylphenoxy)pentyl]-4-methylpiperazine

1-[5-(4-tert-butylphenoxy)pentyl]-4-methylpiperazine

Cat. No.: B3915638
M. Wt: 318.5 g/mol
InChI Key: MWNGYZOYEJFLFT-UHFFFAOYSA-N
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Description

1-[5-(4-tert-butylphenoxy)pentyl]-4-methylpiperazine is an organic compound that belongs to the class of piperazines. This compound is characterized by the presence of a piperazine ring substituted with a 4-methyl group and a 5-(4-tert-butylphenoxy)pentyl chain. The tert-butylphenoxy group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(4-tert-butylphenoxy)pentyl]-4-methylpiperazine typically involves the following steps:

    Formation of the tert-butylphenoxy intermediate: The initial step involves the reaction of 4-tert-butylphenol with an appropriate alkylating agent to form the 4-tert-butylphenoxy intermediate.

    Alkylation of piperazine: The 4-tert-butylphenoxy intermediate is then reacted with 1-bromo-5-chloropentane under basic conditions to form 1-[5-(4-tert-butylphenoxy)pentyl]piperazine.

    Methylation: Finally, the piperazine ring is methylated using a methylating agent such as methyl iodide to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-[5-(4-tert-butylphenoxy)pentyl]-4-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-[5-(4-tert-butylphenoxy)pentyl]-4-methylpiperazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological targets such as receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[5-(4-tert-butylphenoxy)pentyl]-4-methylpiperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The tert-butylphenoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

    1-[3-(4-tert-butylphenoxy)propyl]piperidine: Similar structure but with a shorter alkyl chain.

    1-[5-(4-tert-butylphenoxy)pentyl]pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperazine ring.

Uniqueness: 1-[5-(4-tert-butylphenoxy)pentyl]-4-methylpiperazine is unique due to the presence of both the 4-methylpiperazine ring and the 5-(4-tert-butylphenoxy)pentyl chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[5-(4-tert-butylphenoxy)pentyl]-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N2O/c1-20(2,3)18-8-10-19(11-9-18)23-17-7-5-6-12-22-15-13-21(4)14-16-22/h8-11H,5-7,12-17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWNGYZOYEJFLFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCCCCN2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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